Pyrrolidine-1-sulfonamide

Descripción general

Descripción

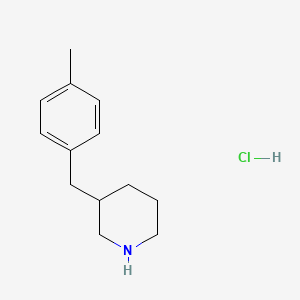

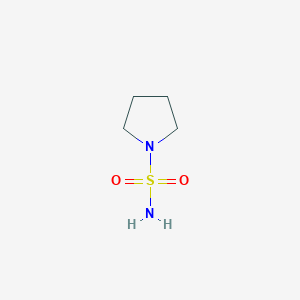

Pyrrolidine-1-sulfonamide is a compound with the molecular formula C4H10N2O2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for Pyrrolidine-1-sulfonamide are not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of Pyrrolidine-1-sulfonamide is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The InChI key for Pyrrolidine-1-sulfonamide is LPPOVVJDAVMOET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Pyrrolidine-1-sulfonamide has a molecular weight of 150.20 g/mol . Other physical and chemical properties specific to Pyrrolidine-1-sulfonamide are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Pyrrolidine-1-Sulfonamide: A Comprehensive Analysis of Scientific Research Applications: Pyrrolidine-1-sulfonamide is a compound that has garnered interest in various scientific research fields due to its structural significance and functional versatility. Below are six distinct applications of this compound, each detailed in its own section.

Pharmacotherapy

Pyrrolidine derivatives have shown promise in pharmacotherapy. For instance, they have been implicated in modulating neurotransmitter release in the brain, which can affect seizure susceptibility and other neurological conditions .

Drug Discovery

The pyrrolidine scaffold is versatile in drug discovery, particularly for designing molecules with target selectivity. It has been used to create novel compounds with potential therapeutic applications in treating autoimmune diseases .

Asymmetric Synthesis

Chiral pyrrolidine-based sulfonamides, including Pyrrolidine-1-sulfonamide, are utilized in asymmetric synthesis to promote reactions like the direct aldol reaction or conjugate additions, which are pivotal in creating optically active compounds .

Organocatalysis

Ionic liquid-supported (S)-pyrrolidine sulfonamide has been applied as an organocatalyst for Michael addition reactions, showcasing the compound’s utility in facilitating chemical transformations .

Mecanismo De Acción

Target of Action

Pyrrolidine-1-sulfonamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some pyrrolidine derivatives have been found to inhibit enzymes, thereby altering biochemical pathways .

Biochemical Pathways

Pyrrolidine derivatives have been found to affect a variety of biochemical pathways, often through their inhibitory effects on enzymes .

Result of Action

Pyrrolidine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Action Environment

The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .

Propiedades

IUPAC Name |

pyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPOVVJDAVMOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577110 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4108-88-7 | |

| Record name | Pyrrolidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?

A1: Research highlights the potential of pyrrolidine-1-sulfonamide derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []

Q2: Can you provide details on the structure-activity relationship (SAR) of pyrrolidine-1-sulfonamide derivatives in the context of DPP-IV inhibition?

A2: Studies indicate that specific structural modifications within pyrrolidine-1-sulfonamide derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the pyrrolidine-1-sulfonamide scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and quantify pyrrolidine-1-sulfonamide derivatives?

A3: Several analytical techniques are crucial for characterizing and quantifying pyrrolidine-1-sulfonamide derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of pyrrolidine-1-sulfonamide derivatives.

Q4: Beyond diabetes, are there other potential therapeutic applications being explored for pyrrolidine-1-sulfonamide derivatives?

A4: Interestingly, pyrrolidine-1-sulfonamide derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the pyrrolidine-1-sulfonamide scaffold and its potential application in developing treatments for various diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369178.png)

![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)

![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)

![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)